molecular formula C15H13F2NOS B2743913 2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415532-60-2

2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B2743913
CAS No.: 2415532-60-2
M. Wt: 293.33
InChI Key: SKHNECLRQLTQJK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a chemical compound for research and development purposes. It features a benzamide core that is substituted with two fluorine atoms at the 2 and 6 positions, and a heterocyclic system consisting of a thiophene ring linked via a cyclopropyl spacer . This structural motif is common in compounds studied for various biochemical applications. Researchers investigating structure-activity relationships (SAR) in medicinal chemistry may find this compound of particular interest. The presence of the 2,6-difluorobenzamide group is seen in other molecules under scientific investigation . Similarly, the incorporation of a thiophene heterocycle is a frequent strategy in the design of pharmacologically active compounds . This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-11-2-1-3-12(17)13(11)14(19)18-9-15(5-6-15)10-4-7-20-8-10/h1-4,7-8H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHNECLRQLTQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with (1-thiophen-3-ylcyclopropyl)methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against multidrug-resistant pathogens, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that it exhibits cytotoxic effects on several cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed its efficacy, revealing significant inhibition of cell growth in specific cancer types. This suggests that the compound could serve as a scaffold for designing novel anticancer agents .

Agrochemical Applications

In agricultural research, derivatives of compounds similar to this compound have been explored for their insecticidal properties. The incorporation of fluorine atoms enhances the biological activity and stability of these compounds, making them suitable candidates for developing new agrochemicals aimed at pest control .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its chemical structure allows for potential use in creating novel polymers or as a precursor for synthesizing advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EvaluationSignificant activity against E. coli and S. aureus; potential as a new antibiotic.
Anticancer ActivityDisplayed cytotoxic effects on breast cancer cell lines; inhibition rates up to 50%.
Agrochemical PotentialEnhanced insecticidal properties noted in derivatives; effective against common agricultural pests.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • The cyclopropane-thiophene system in the target compound distinguishes it from analogues with pyrazole (GSK7975A) or pyrazine () rings. This structural feature may influence conformational rigidity and metabolic stability.
  • Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) are common in benzamide derivatives.

Biological Activity

2,6-Difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class and features unique structural attributes that may influence its interaction with biological targets.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C15H14F2N2SC_{15}H_{14}F_2N_2S, and it possesses two fluorine atoms located at the 2 and 6 positions of the benzamide ring, along with a thiophen-3-yl group and a cyclopropyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may inhibit certain enzymes linked to inflammatory responses, suggesting potential anti-inflammatory properties.

1. Anticancer Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, analogs of benzamides have demonstrated submicromolar growth inhibition values against various cancer cell lines, including A549 (non-small cell lung cancer) and OVACAR (ovarian cancer) cells, indicating a promising avenue for further research into this compound's anticancer potential .

CompoundCell LineGI50 (µM)Mechanism
Analog 1A5490.69Induces apoptosis
Analog 2OVACAR-42.01Inhibits tubulin polymerization
Analog 3T47D0.362Cell cycle arrest

2. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its ability to inhibit enzymes involved in inflammatory pathways. In vitro studies have suggested that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

3. Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin production, and compounds with similar structures have shown promise as tyrosinase inhibitors. Studies indicate that certain analogs can significantly reduce tyrosinase activity in B16F10 melanoma cells, which could lead to applications in treating hyperpigmentation disorders .

Case Studies

Case Study 1: In Vivo Antitumor Efficacy
A study involving a murine model demonstrated that compounds similar to this compound exhibited significant tumor growth reduction compared to controls. The mechanism was linked to apoptosis induction and inhibition of cell proliferation pathways .

Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on B16F10 cells, several analogs were evaluated for their effects on cell viability. Notably, some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition of thiophen-3-yl-substituted alkenes with carbenes, followed by amidation using 2,6-difluorobenzoyl chloride. Key parameters include temperature control (0–5°C for cyclopropanation) and solvent selection (e.g., THF or DMF for amidation). Catalysts like palladium or nickel complexes may enhance selectivity in cross-coupling steps .**
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, solvent polarity) and analyze outcomes via HPLC or NMR. Statistical tools like response surface methodology can identify optimal conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify cyclopropane ring integrity and benzamide substitution patterns. X-ray crystallography can resolve stereochemical ambiguities .
  • Electronic Properties : Density Functional Theory (DFT) calculations predict electron distribution, while UV-Vis spectroscopy assesses π-π* transitions influenced by fluorine substituents .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic understanding for this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and intermediates, identifying low-energy pathways for cyclopropanation or amidation .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvents. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .
    • Data Integration : Combine computational predictions with experimental validation to refine reaction mechanisms .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected by-products?

  • Methodological Answer :

  • Root-Cause Analysis : Use LC-MS or GC-MS to identify by-products. Compare with computational intermediates to trace reaction deviations .
  • Statistical Analysis : Apply ANOVA to isolate variables (e.g., temperature fluctuations, impurity profiles) causing yield discrepancies. Replicate experiments under controlled conditions .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products using high-resolution mass spectrometry .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life under standard storage conditions .

Q. What methodologies are suitable for assessing its biological interactions, such as protein binding or enzyme inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target proteins (e.g., kinases or GPCRs).
  • Enzyme Assays : Use fluorogenic substrates to quantify inhibition potency (IC50_{50}) under physiological conditions. Validate selectivity via panel screening against related enzymes .

Key Considerations for Researchers

  • Interdisciplinary Collaboration : Integrate computational chemists, statisticians, and pharmacologists to address multifaceted challenges in synthesis and application .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.